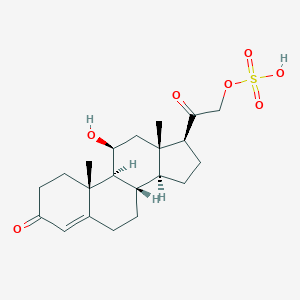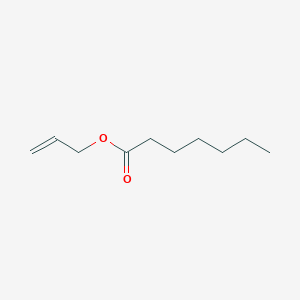![molecular formula C21H43NNaO4S B090075 Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate CAS No. 149-39-3](/img/structure/B90075.png)
Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is known for its excellent emulsifying and foaming properties, making it a popular ingredient in personal care products such as shampoos, conditioners, and body washes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt typically involves the reaction of stearic acid with methylamine to form N-methylstearamide. This intermediate is then reacted with ethanesulfonic acid under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Quality control measures are implemented at various stages to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted ethanesulfonic acid compounds .
Aplicaciones Científicas De Investigación
Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Utilized as an excipient in pharmaceutical formulations to enhance drug delivery.
Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents due to its excellent emulsifying and foaming properties
Mecanismo De Acción
The mechanism of action of ethanesulfonic acid, 2-[methyl(1-oxooctadecyl)amino]-, sodium salt primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in emulsifying oil and water mixtures, enhancing the stability and texture of various formulations .
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar emulsifying and foaming properties.
Sodium cocoyl isethionate: Known for its mildness and used in personal care products.
Sodium stearoyl lactylate: Commonly used in food and cosmetic applications for its emulsifying properties
Uniqueness
Sodium 2-[methyl(1-oxooctadecyl)amino]ethanesulphonate stands out due to its excellent balance of mildness and effectiveness. It is less irritating to the skin compared to sodium lauryl sulfate and offers better emulsifying properties than sodium cocoyl isethionate. This makes it a preferred choice in formulations where both performance and gentleness are required .
Propiedades
Número CAS |
149-39-3 |
|---|---|
Fórmula molecular |
C21H43NNaO4S |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
sodium;2-[methyl(octadecanoyl)amino]ethanesulfonate |
InChI |
InChI=1S/C21H43NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26;/h3-20H2,1-2H3,(H,24,25,26); |
Clave InChI |
MACVUTCNLULHLQ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)O.[Na] |
| 149-39-3 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


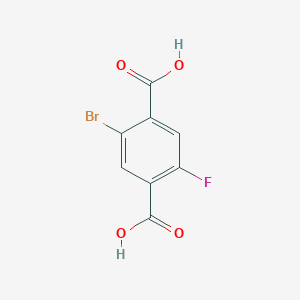
![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)
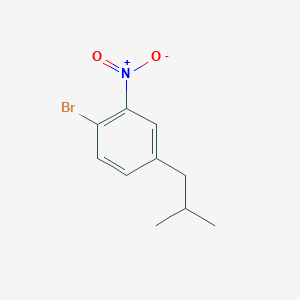
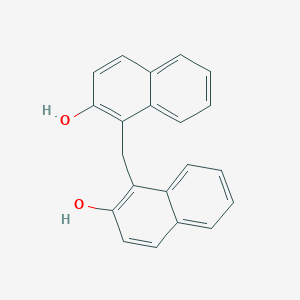
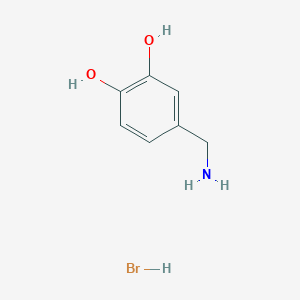
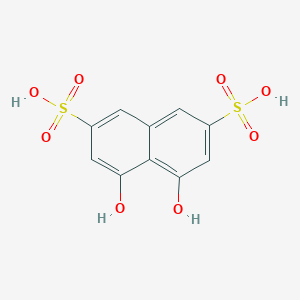
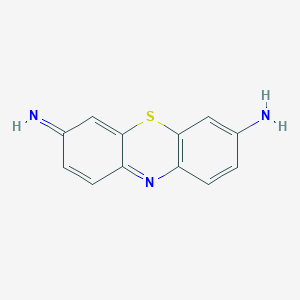
![2,7-Diazaspiro[4.4]nonane](/img/structure/B90081.png)

![2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B90085.png)
![2-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B90099.png)
